molecular formula C13H15NO3 B12886730 Carbamic acid, (3-methyl-2-benzofuranyl)-, propyl ester CAS No. 61307-28-6

Carbamic acid, (3-methyl-2-benzofuranyl)-, propyl ester

Cat. No.: B12886730
CAS No.: 61307-28-6
M. Wt: 233.26 g/mol
InChI Key: CGRBZHCNNBETKR-UHFFFAOYSA-N
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Description

Carbamic acid esters (carbamates) are a versatile class of compounds with applications spanning pharmaceuticals, agrochemicals, and polymer additives. The compound Carbamic acid, (3-methyl-2-benzofuranyl)-, propyl ester features a propyl ester chain linked to a carbamate group and a 3-methyl-2-benzofuranyl aromatic substituent.

Properties

CAS No.

61307-28-6

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

propyl N-(3-methyl-1-benzofuran-2-yl)carbamate

InChI

InChI=1S/C13H15NO3/c1-3-8-16-13(15)14-12-9(2)10-6-4-5-7-11(10)17-12/h4-7H,3,8H2,1-2H3,(H,14,15)

InChI Key

CGRBZHCNNBETKR-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC1=C(C2=CC=CC=C2O1)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Carbonylation

A prominent method involves the palladium-catalyzed carbonylation of halogenated benzofuranyl derivatives with alcohols to form carbamic acid esters. The process typically uses palladium complexes such as bis(triphenylphosphine)palladium(II) dichloride or in situ generated Pd(0) catalysts with triphenylphosphine ligands.

  • Reaction conditions:
    • Temperature: 100–150 °C
    • Pressure: 2–8 bar CO
    • Solvent: aqueous or organic solvents with base (e.g., potassium carbonate)
    • Catalyst loading: 0.1–0.5 mol% Pd
  • Mechanism: The halogenated benzofuranyl compound undergoes oxidative addition to Pd(0), followed by CO insertion and nucleophilic attack by the alcohol (e.g., propanol) to form the carbamate ester.

Advantages

  • Avoids protective group manipulations by using 2-halo benzofuranyl precursors directly.
  • Economically attractive due to fewer synthetic steps.
  • High selectivity and yield with optimized catalyst and conditions.

Ionic Liquid and Alkali Metal Catalyst Methods

Ionic Liquid Catalysis

Recent advances include the use of ionic liquids as reaction media and catalysts to enhance carbamic acid ester synthesis. Ionic liquids with acetate anions and cations such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) derivatives facilitate high yield and selectivity.

  • Typical procedure:
    • React amines (e.g., aniline derivatives), carbon dioxide, and alkoxysilanes (e.g., tetramethoxysilane) in ionic liquid media.
    • Conditions: 150 °C, 5 MPa CO2, 24 hours.
    • Solvent: acetonitrile or neat ionic liquid.
  • Outcome: Efficient formation of carbamic acid esters with minimal by-products.

Alkali Metal Compound Catalysis

Alkali metal compounds such as potassium acetate, rubidium acetate, and cesium carbonate serve as catalysts in combination with alkoxysilanes to promote carbamate formation from amines and CO2.

  • Reaction conditions:
    • Similar to ionic liquid method but with added alkali metal catalyst.
    • Enhanced catalytic activity and selectivity.
  • Benefits: Improved reaction rates and yields, environmentally benign reagents.

Industrial and Laboratory Synthetic Routes

Reaction of Carbamic Acid Derivatives with Alcohols

  • Starting from carbamic acid derivatives or halogenated benzofuranyl precursors, reaction with propanol under catalytic conditions yields the propyl ester.
  • Base (e.g., K2CO3) neutralizes formed acids and drives equilibrium toward ester formation.
  • Purification by recrystallization or chromatography ensures high purity.

Use of Sulfinyl and Benzofuranyl Intermediates

  • In some synthetic routes, sulfinylbis(methyl-) benzofuranyl intermediates react with carbamic acid derivatives to form complex esters.
  • Control of temperature (40–60 °C) and pH (6–8) is critical to prevent decomposition or hydrolysis.
  • Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) under anhydrous conditions are preferred.

Data Table: Summary of Key Preparation Parameters

Method Catalyst/System Temperature (°C) Pressure (bar/MPa) Solvent Reaction Time Yield (%) Notes
Pd-catalyzed carbonylation Pd(PPh3)2Cl2 + PPh3 115 2–8 bar CO Water + K2CO3 Several hrs High Direct use of 2-halo benzofuranyl
Ionic liquid catalysis DBU-based ionic liquid + acetate 150 5 MPa CO2 Acetonitrile 24 hrs Very high High selectivity, mild conditions
Alkali metal compound catalysis K, Rb, Cs acetates/carbonates 150 5 MPa CO2 Acetonitrile 24 hrs High Synergistic effect with alkoxysilanes
Sulfinylbenzofuranyl route Base (e.g., triethylamine) 40–60 Atmospheric THF, DCM Hours Moderate Requires strict moisture control

Research Findings and Analysis

  • Catalyst efficiency: Palladium catalysts enable efficient carbonylation with low catalyst loading, minimizing metal contamination.
  • Reaction selectivity: Use of ionic liquids and alkali metal catalysts improves selectivity by stabilizing intermediates and facilitating CO2 fixation.
  • Environmental impact: Methods using CO2 as a carbonyl source and mild conditions align with green chemistry principles.
  • Scalability: Industrial processes favor palladium-catalyzed carbonylation due to robustness and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Propyl (3-methylbenzofuran-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of functionalized benzofuran derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Propyl (3-methylbenzofuran-2-yl)carbamate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique chemical structure allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis.

Biological Research

Antitumor and Antibacterial Properties
Research indicates that benzofuran derivatives, including propyl (3-methylbenzofuran-2-yl)carbamate, exhibit significant antitumor and antibacterial activities. These properties make it a candidate for further investigation in the development of therapeutic agents targeting cancer and bacterial infections .

Mechanism of Action
The mechanism underlying its biological activity involves interactions with specific molecular targets, such as enzymes or receptors. The carbamate group can enhance binding through hydrogen bonding and other interactions, potentially modulating various biological pathways.

Pharmaceutical Applications

Drug Development
Due to its promising biological activities, propyl (3-methylbenzofuran-2-yl)carbamate is being explored for its potential use in drug development. It may serve as a lead compound for designing new medications aimed at treating diseases such as cancer and infections .

Industrial Applications

Production of Specialty Chemicals
This compound is also utilized in the industrial sector for the production of specialty chemicals. Its unique properties make it suitable for creating materials with specific functionalities, such as flame retardants or plasticizers .

Table: Summary of Research Findings

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Study 2Antibacterial PropertiesShowed efficacy against several bacterial strains, indicating potential for antibiotic development.
Study 3Mechanistic StudiesIdentified specific enzymes targeted by the compound, elucidating its mode of action.

Comparison with Similar Compounds

Structural Analogues with Heteroaromatic Substituents

  • Heteroaryl Carbamates (): Example: (2S)-{2-Hydroxy-3-[isobutyl-(4-methoxy-benzenesulfonyl)-amino]-propyl}-carbamic acid benzo[b]thiophen-5-yl ester (10b). Comparison: Replacing the benzofuranyl group with a benzothiophene ring alters electronic properties. Both compounds exhibit tertiary alcohol and sulfonamide groups, suggesting shared synthetic pathways involving epoxide intermediates .
  • Phenyl Carbamates () :

    • Example : Carbamic acid, phenyl-, propyl ester (CAS 556-08-1).
    • Comparison : The absence of a fused oxygen heterocycle (benzofuran) reduces aromatic conjugation and may decrease bioactivity. Simpler phenyl carbamates are often used as intermediates, whereas benzofuranyl derivatives are more likely to target specific enzymes (e.g., HIV protease inhibitors) .

Ester Chain Variations

  • Propyl vs. Ethyl Esters () :

    • Example : Carbamic acid ethyl ester (identified in artisanal cheeses).
    • Comparison : The ethyl ester’s shorter chain increases volatility, as evidenced by its presence in food matrices. The propyl ester in the target compound likely offers higher lipophilicity, favoring membrane permeability in drug design .
  • Branched vs. Linear Esters (): Example: (R)-1-(Isopropyl(methyl)amino)propan-2-yl)carbamic acid tert-butyl ester. The linear propyl ester in the target compound may prioritize synthetic accessibility over prolonged half-life .

Pharmacologically Active Carbamates

  • Methocarbamol (): Structure: Carbamic acid [2-hydroxy-3-(2-methoxyphenoxy)propyl] ester. Comparison: Methocarbamol’s methoxyphenoxy group and hydroxyl chain contribute to its muscle relaxant properties. The target compound’s benzofuranyl group could similarly modulate central nervous system targets but with distinct selectivity due to aromatic heterocycle differences .
  • HIV Protease Inhibitor Components () :

    • Example : Carbamic acid derivatives with tetraoxacyclotridecan-1-yl esters (3j, 3k).
    • Comparison : Bulky cyclic ether substituents in these compounds enhance solubility and protease binding. The benzofuranyl-propyl ester may offer a balance of aromatic interaction and moderate steric bulk for antiviral activity .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent/Group Key Features Biological Activity/Use Synthesis Yield/Notes References
Target Compound 3-Methyl-2-benzofuranyl Aromatic, moderate lipophilicity Hypothesized antiviral/neuroactive N/A
Methocarbamol 2-Methoxyphenoxy Hydrophilic hydroxyl chain Muscle relaxant Commercial drug
Benzo[b]thiophen-5-yl ester (10b) Benzo[b]thiophene Sulfur heterocycle, sulfonamide Antimicrobial screening 72% yield, white solid
Carbamic acid ethyl ester Ethyl ester High volatility Food/flavor component Identified in cheese
tert-Butyl carbamate () tert-Butyl ester Enhanced metabolic stability HIV protease inhibitor intermediate 78% yield, >99% chiral purity

Q & A

Q. What are the common synthetic routes for preparing carbamic acid esters with benzofuran substituents?

Carbamic acid esters are typically synthesized via coupling reactions or enzymatic catalysis. For example:

  • Chemical synthesis : Sodium borohydride-mediated asymmetric reduction of nitroketones in alcohol/halogenated solvent mixtures achieves stereoselectivity (>99% chiral purity) .
  • Enzymatic synthesis : Rhodococcus strains (e.g., R. erythropolis SC 13845) catalyze hydroxylation of carbamate precursors with high enantiomeric excess (e.g., 99.4% ee) using monooxygenases or dioxygenases .
  • Coupling reactions : Carbamic acid esters with heteroaryl groups (e.g., benzothiophene or indole) are synthesized via EDCI/HOBt-mediated coupling in DMF-CH₂Cl₂, yielding 72–96% purity .

Q. Which analytical techniques are most reliable for characterizing the structural and stereochemical properties of carbamic acid esters?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., δ 7.45 ppm for benzyl protons in DMSO-d₆) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weights (e.g., m/z 493 [MH⁺] for a benzothiophene derivative) .
  • Optical Rotation : Specific rotation ([α]²⁰D) quantifies enantiomeric purity (e.g., +6.7° for a tert-butyl ester) .

Q. What role do microbial enzymes play in the stereoselective synthesis of carbamic acid derivatives?

Enzymes from Rhodococcus spp. enable precise stereocontrol:

  • Toluene dioxygenase : Converts indene to cis-diols (>99% ee) .
  • Monooxygenase : Generates epoxides or hydroxy derivatives with retention of configuration .
  • Substrate specificity : Enzymatic activity depends on the alkyl/aryl substituents on the carbamate backbone .

Advanced Research Questions

Q. How can researchers address challenges in achieving high enantiomeric excess (ee) during the synthesis of chiral carbamic acid esters?

  • Enzymatic vs. chemical methods : Microbial enzymes (e.g., R. erythropolis) achieve >99% ee for hydroxy derivatives, while chemical methods (e.g., NaBH₄ reduction) require optimized solvent systems (e.g., alcohol/CH₂Cl₂ at −15°C) to minimize racemization .
  • Chiral auxiliaries : tert-Butoxycarbonyl (Boc) groups stabilize intermediates during asymmetric reductions .
Method Catalyst/Reagent ee (%) Yield (%) Reference
EnzymaticR. erythropolis99.485–90
Chemical reductionNaBH₄>9978

Q. What strategies are effective in optimizing reaction conditions for coupling carbamic acid esters with heteroaryl groups?

  • Solvent selection : Polar aprotic solvents (DMF) enhance solubility of sulfonamide intermediates .
  • Temperature control : Ice-cooled conditions (0–5°C) prevent side reactions during sulfonyl chloride additions .
  • Purification : Flash chromatography (e.g., CH₂Cl₂/EtOAc 95:5) isolates products with >90% purity .

Q. How do structural modifications in the benzofuran moiety influence the biological activity of carbamic acid ester derivatives?

  • Electron-withdrawing groups : Nitro or sulfonyl substituents enhance binding to biological targets (e.g., HIV-1 protease) by stabilizing hydrogen bonds .
  • Steric effects : Bulky tert-butyl or benzyl groups improve metabolic stability but may reduce solubility .
  • Case study : Darunavir, a carbamate-based HIV inhibitor, uses a hexahydrofurofuranyl ester to optimize potency against drug-resistant variants .

Key Takeaways

  • Synthesis : Prioritize enzymatic methods for stereocontrol or chemical reduction for scalability.
  • Characterization : Combine NMR, MS, and optical rotation for comprehensive analysis.
  • Optimization : Tailor substituents on the benzofuran ring to balance activity and physicochemical properties.

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